molecular formula C10H21ClN2O3 B2384022 Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride CAS No. 2413878-34-7

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride

Cat. No.: B2384022
CAS No.: 2413878-34-7
M. Wt: 252.74
InChI Key: QSLCQVKAORZLBJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride
  • Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamate

Uniqueness

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Biological Activity

Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H21ClN2O3C_{10}H_{21}ClN_{2}O_{3}, with a molecular weight of 252.74 g/mol. The compound features a tert-butyl group, a hydroxyazetidine moiety, and a carbamate functional group, which together contribute to its biological properties.

PropertyValue
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
CAS Number2413878-34-7
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine under controlled conditions. This process can be optimized for high purity and yield, utilizing various reagents and solvents to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit enzyme inhibition properties, potentially affecting pathways related to inflammation and cellular signaling.

Case Studies and Research Findings

  • Enzyme Inhibition : Recent studies have indicated that derivatives of similar carbamate compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The mechanism involves binding to the active site of the enzyme, thereby reducing the synthesis of pro-inflammatory mediators .
  • Antimicrobial Activity : Research has shown that compounds with similar structural characteristics exhibit antimicrobial properties against various bacterial strains. The hydroxyazetidine moiety may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds exhibit significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. These compounds showed percentage inhibition values ranging from 39% to 54%, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
Tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamateModerate enzyme inhibition
Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamateStrong antimicrobial properties

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-5-4-10(14)6-11-7-10;/h11,14H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDKPKDYTPDOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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